Phenol, 2-(1-propynyl)-

Description

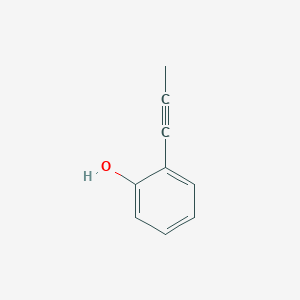

Phenol, 2-(1-propynyl)- is a phenolic compound characterized by a propargyl group (-C≡CH) substituted at the ortho position of the phenol ring. This structural feature imparts unique electronic and steric properties, distinguishing it from other phenol derivatives. The propargyl group, with its electron-withdrawing nature due to sp-hybridized carbon, enhances the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

Properties

CAS No. |

66022-00-2 |

|---|---|

Molecular Formula |

C9H8O |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-prop-1-ynylphenol |

InChI |

InChI=1S/C9H8O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,1H3 |

InChI Key |

KWJZAMIWWNBPDW-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-(1-propynyl)- can be synthesized through several methods. One common approach involves the alkylation of phenol with propyne in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propynyl group to the phenol ring.

Industrial Production Methods

Industrial production of phenol, 2-(1-propynyl)- often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-propynyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert phenol, 2-(1-propynyl)- to its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and hydrogenated derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

Scientific Applications of Phenol, 2-(1-propynyl)-

Phenol, 2-(1-propynyl)-, also known by its chemical formula , is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound's utility arises from its unique molecular structure, featuring a hydroxyl group that can form hydrogen bonds and a propynyl group capable of hydrophobic interactions.

Applications Overview

- Chemistry : It serves as a crucial intermediate in synthesizing various organic compounds.

- Biology : It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

- Medicine : Researches explore its potential therapeutic effects and its role as a precursor in drug development.

- Industry : It is utilized in producing specialty chemicals and materials.

Chemical Reactions

Phenol, 2-(1-propynyl)- can undergo several chemical reactions, which broadens its application as a precursor and intermediate in chemical synthesis.

- Oxidation : It can be oxidized to form quinones, which are valuable intermediates in organic synthesis. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction : Reduction reactions can convert it to corresponding alcohols using reducing agents like sodium borohydride () and lithium aluminum hydride ().

- Substitution : It readily undergoes electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation due to the activating effect of the hydroxyl group. Reagents like halogens (chlorine, bromine), nitric acid (), and sulfuric acid () are employed under controlled conditions.

Molecular Interactions and Mechanism of Action

The mechanism of action of phenol, 2-(1-propynyl)- involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in hydrophobic interactions, modulating the activity of enzymes and receptors, leading to various biological effects.

Case Studies and Research Findings

- Cytochrome P450 1B1 Inhibition : Research indicates that derivatives of propynyl phenol interact with human cytochrome P450 1B1, influencing the catalytic activity of the enzyme . Molecular docking studies suggest differences in the interaction of selected PAH inhibitors .

- Wastewater Treatment : Phenol, including its derivatives, is a common pollutant in industrial wastewater. Studies have shown the effectiveness of certain treatment systems in reducing phenol levels in wastewater . For example, the Nyex™-a system combines adsorption with electrochemical oxidation to mineralize phenol, reducing its concentration from 645 mg/L to below 0.5 mg/L, demonstrating a 99% reduction .

- ** synthesis of ortho (1-methylnonyl)phenol**: Phenol can be utilized to synthesize ortho (1-methylnonyl)phenol, a compound found to be unexpectedly good insecticides as well as fungicides, miticides and germicides. In addition, these two compounds are found to be very good plasticizers and antioxidants for hydrocarbon fuels and lubricating oils .

Potential Applications

Given its chemical properties and demonstrated applications, Phenol, 2-(1-propynyl)- and its derivatives hold promise for various future applications:

- Development of new antimicrobial agents.

- Synthesis of novel antioxidants for various industries.

- Advanced materials science, particularly in creating specialty chemicals.

- Further exploration in drug development, considering its molecular interactions.

Mechanism of Action

The mechanism of action of phenol, 2-(1-propynyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Phenol Derivatives

The reactivity and biological activity of phenolic compounds are heavily influenced by substituent electronic and steric effects. Below is a comparison of Phenol, 2-(1-propynyl)- with key analogs:

Key Observations :

- The propargyl group in 2-(1-propynyl)-phenol likely increases acidity (pKa) compared to methyl-substituted phenols but less so than chloro derivatives due to its inductive electron withdrawal.

Comparative Analysis of Physicochemical Properties

Table 1: Physicochemical Properties of Selected Phenol Derivatives

Notes:

- LogP values for propargyl derivatives are estimated based on substituent contributions. The propargyl group increases hydrophobicity compared to methyl but less than phenylalkyl groups.

- Solubility trends correlate with substituent size and polarity: smaller groups (e.g., -CH3) enhance water solubility, while bulky/hydrophobic groups (e.g., -CH2C6H5) reduce it.

Antioxidant and Pro-Oxidant Effects

- Phenol, 2-(1-propynyl)-: Likely exhibits pro-oxidant activity due to electron-withdrawing substituents, which promote radical formation. Comparable to 2,4-dichlorophenol, which increases H2DCFDA oxidation (a marker of ROS) in erythrocytes.

- Phenol, 2-methyl: Shows lower pro-oxidant activity; methyl groups stabilize phenolic radicals less effectively.

Enzyme Interactions

- Phenol hydroxylase kinetics: Propargyl-substituted phenols may exhibit lower apparent Km values (higher enzyme affinity) compared to methyl- or chloro-substituted derivatives. For example, fluorophenols (Km ~5 μM) bind more tightly than cresols (Km ~55 μM).

- Turnover numbers (TN): Substrates with electron-withdrawing groups (e.g., -C≡CH) may achieve TN values closer to fluorophenols (~735 mol/mol enzyme/min) than chlorophenols (~420 mol/mol enzyme/min).

Biological Activity

Phenol, 2-(1-propynyl)-, also known as propynyl phenol, is a compound that has attracted attention for its diverse biological activities. This article reviews the available literature on the biological effects of this compound, including its antimicrobial properties, potential therapeutic applications, and toxicological assessments.

- Chemical Formula : C10H10O

- Molecular Weight : 150.19 g/mol

- Structure : The compound features a phenolic structure with a propynyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Phenol, 2-(1-propynyl)- has shown significant antimicrobial activity against various pathogens. A study evaluated its efficacy against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : 500 µg/mL

- Minimum Bactericidal Concentration (MBC) : 1000 µg/mL

- Biofilm Inhibition : The compound demonstrated a reduction in biofilm formation by 85.3% at a concentration of 500 µg/mL against E. coli and 70.95% against S. aureus .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 500 | 1000 | 70.95 |

| Escherichia coli | 500 | 1000 | 85.3 |

These findings suggest that phenol, 2-(1-propynyl)- could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study indicated that phenolic compounds can modulate inflammatory pathways by inhibiting nitric oxide production in macrophages, which is crucial for managing inflammatory responses .

Toxicological Studies

Toxicological assessments of phenol derivatives indicate varying degrees of safety and potential risks associated with exposure:

- Carcinogenic Potential : In long-term studies, certain phenolic compounds have shown increased incidences of liver tumors in rodent models at high doses (300 mg/kg), suggesting a need for caution regarding their use .

- Reproductive Toxicity : Evaluations have indicated no significant tissue alterations in reproductive organs in repeated dose toxicity studies .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of phenol derivatives highlighted the role of structural modifications in enhancing antimicrobial activity. Phenol, 2-(1-propynyl)- was noted for its ability to disrupt bacterial cell membranes, leading to cell lysis.

- Inflammation Modulation : Research on the anti-inflammatory effects of similar phenolic compounds showed that they can inhibit pro-inflammatory cytokines, providing insights into their potential use in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.